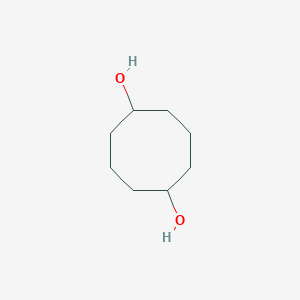

cyclooctane-1,5-diol

Description

Significance of Medium-Sized Rings in Organic Chemistry

Medium-sized rings, typically defined as those containing eight to eleven atoms, present unique synthetic challenges and opportunities in organic chemistry. mdpi.comnih.govsioc-journal.cn Unlike smaller, more common five- and six-membered rings, medium-sized rings often suffer from torsional and transannular strain, making their synthesis less straightforward. nih.gov This inherent strain, however, also imparts a unique conformational flexibility and a broader three-dimensional chemical space.

The synthesis of these rings is an active area of research, with chemists developing new methods to overcome the associated enthalpic and entropic barriers. mdpi.comnih.govnus.edu.sg Strategies such as ring-expansion reactions are being explored to create these complex structures, which are prevalent in many bioactive natural products. mdpi.comrsc.org The ability to synthesize and manipulate medium-sized rings like cyclooctane (B165968) is crucial for accessing novel molecular architectures with potential applications in drug discovery and materials science. mdpi.comnus.edu.sg The distinct conformational properties of these rings can lead to higher binding affinities for biological targets compared to their smaller ring counterparts. nih.gov

Overview of Cycloaliphatic Diols as Versatile Chemical Scaffolds

Cycloaliphatic diols, including cyclooctane-1,5-diol, are recognized as highly versatile building blocks in synthetic chemistry. researchgate.netacs.orgrsc.org Their rigid yet three-dimensional structures make them ideal scaffolds for constructing complex molecules and polymers. researchgate.netrsc.org The two hydroxyl groups provide reactive sites for a variety of chemical transformations, allowing for their incorporation into larger molecular frameworks.

In polymer chemistry, cycloaliphatic diols are used as monomers in the synthesis of polyesters, polyurethanes, and other polymers. ontosight.ai The inclusion of these cyclic units into a polymer backbone can significantly enhance the material's properties, such as thermal stability, rigidity, and mechanical strength. ontosight.airsc.org The stereochemistry of the diol, whether cis or trans, can also influence the crystallinity and glass transition temperature of the resulting polymer. researchgate.net Beyond polymers, the unique three-dimensional arrangement of functional groups on cycloaliphatic diol scaffolds makes them valuable in the design of spatially diverse chemical libraries for drug discovery. rsc.org

Properties of this compound

The physical and chemical properties of this compound are fundamental to its utility in various chemical applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H16O2 | biosynth.comguidechem.comchemsrc.com |

| Molecular Weight | 144.21 g/mol | cymitquimica.combiosynth.comguidechem.com |

| Melting Point | 73 °C | biosynth.com |

| Topological Polar Surface Area | 40.5 Ų | guidechem.com |

| Hydrogen Bond Donor Count | 2 | guidechem.com |

| Hydrogen Bond Acceptor Count | 2 | guidechem.com |

Research and Applications

Recent research has highlighted the use of this compound and its derivatives in various synthetic contexts. For instance, it can be synthesized through the reduction of cyclooctane-1,5-dione. ontosight.ai The diol itself serves as a precursor for other functionalized cyclooctane derivatives. One study detailed the synthesis of (1s,5s)-1,5-Bis(azidomethyl)this compound from a corresponding bis(oxirane), showcasing its utility in creating more complex molecules with potential applications in click chemistry or as ligands. mdpi.com Another study explored the use of a hydroxyalkyl-1,2,3-triazole containing a cyclooctane core, derived from a cyclooctane diol precursor, for copper-catalyzed reactions. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

cyclooctane-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-7-3-1-4-8(10)6-2-5-7/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNXUVOJBGHQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCCC(C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177971 | |

| Record name | cis-Cyclooctane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23418-82-8 | |

| Record name | cis-Cyclooctane-1,5-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023418828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Cyclooctane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-cyclooctane-1,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Cyclooctane 1,5 Diol and Its Derivatives

Stereoselective Synthesis Strategies

The spatial arrangement of the two hydroxyl groups in cyclooctane-1,5-diol is crucial for its subsequent use. Consequently, stereoselective synthesis methods that afford specific isomers, particularly the cis-isomer, are of high importance.

Hydrogenation and Reduction Pathways

One direct route to cis-cyclooctane-1,5-diol involves the stereoselective reduction of cyclooctane-1,5-dione. The hydrogenation of cyclooctane-1,5-dione can be controlled to favor the formation of the cis-diol. ontosight.ai This approach is attractive due to the commercial availability of the starting dione. The choice of catalyst and reaction conditions is critical in achieving high diastereoselectivity.

| Precursor | Reagents/Catalyst | Product | Key Feature | Reference |

| Cyclooctane-1,5-dione | Hydrogen gas, Catalyst | cis-Cyclooctane-1,5-diol | Stereoselective reduction | ontosight.ai |

Nucleophilic Ring-Opening of Oxirane Precursors

A versatile strategy for synthesizing functionalized this compound derivatives involves the nucleophilic ring-opening of bis(oxirane) precursors. researchgate.netmdpi.com These bis(epoxides) can be synthesized from cyclooctanediones. The subsequent ring-opening provides a pathway to diols with additional functionalities.

A key reaction involves the treatment of bis(oxiranes) containing a cyclooctane (B165968) core with sodium azide (B81097) (NaN₃). This reaction proceeds via a nucleophilic attack, opening the oxirane rings to form diazidodiols. researchgate.netmdpi.com The diastereomers of the bis(oxiranes) exhibit different reactivities; for instance, cis-oriented oxiranes undergo independent ring-opening, while trans-oriented oxiranes can lead to intramolecular domino reactions. researchgate.net The resulting azido (B1232118) groups can then be reduced to amines, and the diol structure is revealed. For example, (1s,5s)-1,5-bis(azidomethyl)this compound has been synthesized from the corresponding bis(oxirane) with an 82% yield. mdpi.com

| Oxirane Precursor | Nucleophile | Intermediate Product | Final Product (after reduction) | Reference |

| 1,5-Dioxadispiro[2.0.2.6]dodecane | Sodium Azide (NaN₃) | (1s,5s)-1,5-Bis(azidomethyl)this compound | (1s,5s)-1,5-Bis(aminomethyl)this compound | researchgate.netmdpi.com |

| 1,8-Dioxadispiro[2.3.2.3]dodecane | Sodium Azide (NaN₃) | Diazidodiol derivatives | Diaminodiol derivatives | researchgate.net |

Cyclic Hydroboration Approaches

The cyclic hydroboration of 1,5-cyclooctadiene (B75094) provides a well-established route to 9-borabicyclo[3.3.1]nonane (9-BBN). lookchem.com This organoborane is a stable and selective hydroborating agent. wikipedia.org The subsequent oxidation of 9-BBN offers a stereospecific pathway to cis-cyclooctane-1,5-diol. chemicalbook.comguidechem.com

The process involves the hydroboration of 1,5-cyclooctadiene, which initially forms a mixture of adducts. Upon heating, this mixture isomerizes to the thermodynamically more stable 9-BBN. lookchem.com Oxidation of the B-C bonds in 9-BBN, typically with hydrogen peroxide in the presence of a base, proceeds with retention of configuration, yielding cis-cyclooctane-1,5-diol with high purity. lookchem.commasterorganicchemistry.commasterorganicchemistry.com The melting point of the resulting cis-diol is reported to be in the range of 73.5-74.5°C. chemicalbook.comguidechem.com

| Starting Material | Reagent | Intermediate | Oxidizing Agent | Product | Stereochemistry | Reference |

| 1,5-Cyclooctadiene | Borane (BH₃) | 9-Borabicyclo[3.3.1]nonane (9-BBN) | Hydrogen Peroxide (H₂O₂), NaOH | cis-Cyclooctane-1,5-diol | cis | lookchem.comchemicalbook.comguidechem.com |

Dehydrogenation Reactions of Precursors

While less common for the direct synthesis of this compound, dehydrogenation reactions are a known method for producing related compounds. For instance, it has been noted that this compound can be synthesized via the dehydrogenation of α-pinene. biosynth.com This suggests that with a suitable cyclooctane-based precursor, a dehydrogenation step could potentially be employed to introduce unsaturation, which could then be followed by a stereoselective dihydroxylation to yield the desired diol.

Synthesis from Cyclooctanediones via Corey-Chaykovsky Reactions

The Corey-Chaykovsky reaction is a powerful tool for the synthesis of epoxides from carbonyl compounds. organic-chemistry.org This reaction has been successfully applied to cyclooctanediones to generate spirocyclic bis(oxiranes), which serve as key precursors for this compound derivatives. researchgate.netmdpi.com

Specifically, cyclooctane-1,5-dione reacts smoothly with a sulfur ylide, such as one generated from trimethylsulfoxonium (B8643921) iodide and a base, to produce the corresponding bis(oxirane), 1,5-dioxadispiro[2.0.2.6]dodecane, in good yield. mdpi.com The diastereomers of the resulting bis(oxirane) can be separated by column chromatography. mdpi.com These bis(oxiranes) are then available for further transformations, such as the nucleophilic ring-opening described in section 2.1.2, to access functionalized cyclooctane-1,5-diols. researchgate.net

| Diketone Precursor | Ylide Reagent | Product (Bis(oxirane)) | Key Feature | Reference |

| Cyclooctane-1,5-dione | Dimethyloxosulfonium methylide | 1,5-Dioxadispiro[2.0.2.6]dodecane | Formation of spirocyclic bis(epoxide) | researchgate.netmdpi.com |

Multi-Step Synthesis Pathways for Functionalized this compound Analogues

The synthesis of this compound analogues with additional functional groups often requires multi-step synthetic sequences. These pathways allow for the precise installation of various functionalities, leading to a diverse range of derivatives.

One notable example is the synthesis of aminocyclooctanetriols starting from cis,cis-1,3-cyclooctadiene. beilstein-journals.orgbeilstein-journals.org The synthesis begins with the photooxygenation of the diene to form a cyclooctene (B146475) endoperoxide, which is then reduced to a cyclooctenediol. beilstein-journals.org This diol can undergo a series of transformations, including dihydroxylation, conversion to a cyclic sulfate (B86663), and subsequent nucleophilic opening with an azide. The azide group can then be reduced to an amine, yielding a highly functionalized aminocyclooctanetriol. beilstein-journals.org

Another approach involves the lithiation of 1,5-cyclooctadiene using a LICKOR superbase, followed by reaction with electrophiles like ethylene (B1197577) oxide to introduce a hydroxyethyl (B10761427) side chain. soton.ac.ukresearchgate.net The resulting functionalized cyclooctadiene can then be subjected to dihydroxylation reactions to afford the corresponding diol. Furthermore, photochemical isomerization of functionalized cis-cyclooctenes can yield trans-cyclooctenes, which are valuable in bioorthogonal chemistry and can be converted to the corresponding diols. nih.gov These methods provide access to a variety of functionalized this compound analogues, including those with hydroxyl, carboxylic acid, and protected amine groups. nih.gov

| Starting Material | Key Intermediate(s) | Key Reactions | Functionalized Product | Reference |

| cis,cis-1,3-Cyclooctadiene | Cyclooctene endoperoxide, Cyclooctenediol, Cyclic sulfate | Photooxygenation, Reduction, Dihydroxylation, Nucleophilic substitution (azide), Reduction | 3-Aminocyclooctanetriol | beilstein-journals.org |

| 1,5-Cyclooctadiene | 3-Lithio-1,5-cyclooctadiene | LICKOR metalation, Reaction with electrophiles (e.g., ethylene oxide), Dihydroxylation | Hydroxyethyl-substituted this compound | soton.ac.ukresearchgate.net |

| Functionalized cis-cyclooctene | Functionalized trans-cyclooctene | Photochemical isomerization, Dihydroxylation | This compound with various functional groups (e.g., -COOH, protected -NH₂) | nih.gov |

Stereochemical Landscape of Cyclooctane 1,5 Diol

Isomeric Forms: cis- and trans-Configurations

Cyclooctane-1,5-diol exists as two primary geometric isomers: cis and trans. This isomerism arises from the relative orientation of the two hydroxyl (-OH) groups attached to the cyclooctane (B165968) ring at positions 1 and 5.

In the cis-isomer , the two hydroxyl groups are situated on the same side of the cyclooctane ring. ontosight.airsc.org This configuration imparts specific structural characteristics to the molecule. X-ray crystal structure analysis has revealed that cis-cyclooctane-1,5-diol adopts a boat-chair conformation in the solid state. rsc.orgrsc.orgresearchgate.net This conformation is a stable arrangement for the eight-membered ring, and its geometry is well-supported by force-field calculations. rsc.orgrsc.org The cis isomer is a white crystalline solid with a reported melting point range of 73-75 °C.

Conversely, the trans-isomer has its two hydroxyl groups on opposite sides of the cyclooctane ring. bldpharm.com The existence of the trans isomer of this compound is documented, although detailed structural information in the search results is less abundant compared to its cis counterpart. bldpharm.com It is known that in some cyclic systems, the trans isomer can be the thermodynamically favored product due to reduced steric strain when bulky groups are in equatorial positions. acs.org The formation of cis and trans isomers is a common feature in the chemistry of cyclooctane derivatives. wikipedia.org

| Isomer | Relative Hydroxyl Group Orientation | Solid-State Conformation |

| cis-Cyclooctane-1,5-diol | Same side | Boat-chair rsc.orgrsc.orgresearchgate.net |

| trans-Cyclooctane-1,5-diol | Opposite sides | Not explicitly stated in search results |

Chiral Considerations and Diastereomeric Relationships

The presence of stereogenic centers in this compound introduces the element of chirality, leading to the existence of enantiomers and diastereomers.

For cis-cyclooctane-1,5-diol , the molecule as a whole can be chiral. The specific stereochemistry is designated by indicating the configuration at the two stereocenters (C1 and C5). For instance, (1S,5S)-cyclooctane-1,5-diol is a specific enantiomer of the cis-isomer. cymitquimica.com The other enantiomer would be (1R,5R)-cyclooctane-1,5-diol. These two molecules are non-superimposable mirror images of each other. uobaghdad.edu.iq A mixture of these two enantiomers in equal amounts would constitute a racemic mixture.

trans-Cyclooctane-1,5-diol also possesses stereogenic centers at C1 and C5. This gives rise to enantiomeric pairs, such as (1R,5S)- and (1S,5R)-cyclooctane-1,5-diol.

The relationship between the cis and trans isomers is that of diastereomers. uobaghdad.edu.iq Diastereomers are stereoisomers that are not mirror images of each other. For example, (1S,5S)-cyclooctane-1,5-diol (cis) and (1R,5S)-cyclooctane-1,5-diol (trans) are diastereomers. They have the same molecular formula and connectivity but differ in the spatial arrangement of the hydroxyl groups.

| Stereoisomer | Configuration | Relationship to (1S,5S)-cyclooctane-1,5-diol |

| (1R,5R)-cyclooctane-1,5-diol | cis | Enantiomer |

| (1R,5S)-cyclooctane-1,5-diol | trans | Diastereomer |

| (1S,5R)-cyclooctane-1,5-diol | trans | Diastereomer |

It is worth noting that the separation of these stereoisomers can be challenging. In some cases, isomers and even near-isomers can form ordered co-crystals, making separation by fractional recrystallization difficult. iucr.orgnih.gov

Influence of Stereochemistry on Molecular Architecture and Reactivity

The stereochemical configuration of this compound significantly impacts its molecular architecture and, consequently, its chemical reactivity. uobaghdad.edu.iq The different spatial arrangements of the hydroxyl groups in the cis and trans isomers lead to distinct chemical behaviors.

The reactivity of cyclooctane derivatives is known to be influenced by their conformation, with the molecule's flexibility allowing for transannular reactions (reactions across the ring). mdpi.com The specific orientation of functional groups, as dictated by the stereochemistry, can either facilitate or hinder such reactions.

A study on bis(oxiranes) derived from cyclooctane diones demonstrated a clear difference in reactivity based on the stereochemistry. mdpi.comresearchgate.net Diastereomers with a cis-orientation of oxirane rings underwent independent ring-opening reactions. In contrast, the trans-isomers participated in domino-like reactions involving intramolecular nucleophilic attack, leading to the formation of new ring systems. researchgate.net This highlights how the spatial relationship of reacting groups, governed by the initial stereochemistry, dictates the reaction pathway.

Furthermore, the stereochemistry can influence the intermolecular interactions of the diol. Studies on the enthalpies of interaction of various cyclooctane diols in aqueous solutions have shown that the position of the hydroxyl groups significantly modifies these interactions. rsc.org The pairwise interaction coefficients for cis-cyclooctane-1,2-diol, cis-cyclooctane-1,4-diol, and cis-cyclooctane-1,5-diol vary considerably, indicating that the relative positioning of the hydroxyl groups plays a crucial role in how these molecules interact with their environment. rsc.org This has implications for their solubility and how they assemble in the solid state. For instance, it has been predicted that this compound may form co-crystals of its cis and trans isomers. iucr.orgnih.goviucr.org

Conformational Analysis of the Cyclooctane Ring in 1,5 Diol Systems

Preferred Conformational States: Chair-Boat Conformations

The cyclooctane (B165968) ring can adopt several conformations, with the boat-chair (BC) family being the most stable for the parent cycloalkane. ic.ac.uk For substituted cyclooctanes, this preference can be further solidified or altered. In the case of cis-cyclooctane-1,5-diol, single-crystal X-ray analysis has definitively established that the eight-membered ring adopts a boat-chair conformation in the solid state. rsc.orgrsc.orgrsc.orgresearchgate.net This conformation is also the overwhelmingly preferred state for cyclooctane rings in various other substituted derivatives. ias.ac.in The observed geometries from these crystallographic studies are in good agreement with those predicted by force-field calculations. rsc.orgrsc.orgresearchgate.net

The boat-chair form is characterized by C_s symmetry and is recognized as the ground-state conformation for most cyclooctane derivatives found in crystal structures. ic.ac.uk

Table 1: Crystallographic Data for cis-Cyclooctane-1,5-diol

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₈H₁₆O₂ | rsc.org |

| Molecular Weight | 144.21 g/mol | biosynth.com |

| Crystal System | Monoclinic | rsc.orgrsc.org |

| Space Group | Cc | rsc.orgrsc.org |

| a | 9.119(4) Å | rsc.orgrsc.org |

| b | 11.717(5) Å | rsc.orgrsc.org |

| c | 8.118(4) Å | rsc.orgrsc.org |

| β | 108.35(5)° | rsc.orgrsc.org |

| Z | 4 | rsc.orgrsc.org |

Pseudorotation Pathways and Energy Barriers

The various conformations of the cyclooctane ring are not static but interconvert via low-energy pathways known as pseudorotations. The primary conformational families are the boat-chair (BC) and the crown, with the latter being less stable. Interconversion between these families and within them involves several intermediate or transition state conformations, such as the twist-boat (TB), twist-chair (TC), and half-chair (HC). caltech.edu

The interconversion from the more stable boat-chair family to the boat-boat family proceeds through a twist-chair intermediate. caltech.edu The energy barrier for this chair-boat interconversion in unsubstituted cyclooctane has been calculated to be approximately 8.5 kcal/mol. caltech.edu Within the boat family, a separate pseudorotation process occurs between boat and twist-boat forms with a very low energy barrier of about 0.5 kcal/mol if substituents are small. caltech.edu

For substituted cyclooctanes, these energy barriers can be different. For example, studies on cis,cis-1,3-cyclooctadiene monoepoxide, a related eight-membered ring system, revealed two distinct conformational processes with free-energy barriers of 7.2 and 9.5 kcal/mol. researchgate.net The lower energy process represents the interconversion of two twist-boat forms, while the higher energy barrier corresponds to the interconversion between the twist-boat and the twist-boat-chair conformations. researchgate.net These values provide insight into the energy scales required for conformational changes in substituted cyclooctane rings like 1,5-diol.

Table 2: Example Free-Energy Barriers (ΔG‡) for Conformational Processes in a Substituted Cyclooctane System

| Conformational Process | Free-Energy Barrier (kcal/mol) | Reference |

|---|---|---|

| Twist-Boat ⇌ Twist-Boat | 7.2 | researchgate.net |

| Twist-Boat ⇌ Twist-Boat-Chair | 9.5 | researchgate.net |

Intramolecular Interactions and Strain Effects

The conformation of cyclooctane-1,5-diol is a delicate balance of various intramolecular forces, including inherent ring strain and specific interactions involving the hydroxyl groups.

Medium-sized rings like cyclooctane are characterized by significant strain, including torsional strain and transannular strain. chemistryschool.net Transannular strain arises from steric repulsion between non-bonded atoms on opposite sides of the ring that are forced into close proximity. chemistryschool.net In the boat-chair conformation of cyclooctane, severe transannular repulsions exist between hydrogen atoms. rsc.org The substitution of methylene (B1212753) groups with heteroatoms or functional groups can sometimes alleviate these unfavorable interactions. rsc.org However, the inherent flexibility that leads to this strain is also a key feature of cyclooctane's chemistry, allowing it to participate in transannular reactions. cdnsciencepub.com

The presence of two hydroxyl groups at the 1 and 5 positions allows for the formation of intramolecular hydrogen bonds. This type of bonding can significantly influence conformational preference by stabilizing a conformation that brings the hydroxyl groups into a suitable orientation. For instance, in some diol systems, intramolecular hydrogen bonding can make a boat conformation more stable than the typically preferred chair conformation because the energy released from the hydrogen bond outweighs the increased torsional strain. In ethylene (B1197577) glycol, the gauche conformation is more stable than the anti conformation precisely because of intramolecular hydrogen bonding. In this compound, a hydrogen bond can form between the hydrogen of one hydroxyl group and the oxygen of the other, creating a stabilizing interaction that locks the ring into a more specific boat-chair arrangement.

Transannular Strain and Non-Bonded Interactions

Solvent Effects on Conformational Equilibrium

The equilibrium between different conformers can be influenced by the surrounding solvent. The nature of the solvent can affect the stability of intramolecular hydrogen bonds and introduce competing intermolecular interactions. mdpi.comutexas.edu

In nonpolar solvents like chloroform (B151607) (CDCl₃), the conformational equilibrium is primarily dictated by intramolecular forces. However, in polar, hydrogen-bonding solvents such as water (D₂O) or dimethyl sulfoxide (B87167) (DMSO), the solvent molecules can interact directly with the hydroxyl groups. modgraph.co.uk These solvent-solute interactions, particularly intermolecular hydrogen bonds, can compete with and disrupt the intramolecular hydrogen bonds that help define the molecule's shape in a nonpolar environment. acs.org

For example, studies on various alcohols have shown that while conformations may be similar in CDCl₃ and D₂O, DMSO can cause significant and specific solvation shifts, indicating a strong interaction that alters the electronic environment and potentially the conformational preference. modgraph.co.uk The use of a highly nucleophilic solvent can favor intermolecular hydrogen bonding, thereby stabilizing conformations where the hydroxyl groups are more exposed and accessible to the solvent. acs.orgoregonstate.edu

Table 3: Illustrative Solvent-Induced ¹H Chemical Shifts (δ) for Alcohols Demonstrating Solvent-Molecule Interaction

| Compound Family | Solvent | Effect on Chemical Shifts | Implication | Reference |

|---|---|---|---|---|

| Alcohols, Diols | CDCl₃ vs. D₂O | No significant difference if conformation is the same. | Similar weak interactions with solute. | modgraph.co.uk |

| Alcohols, Diols | DMSO | Significant and specific solvation shifts observed. | Strong, specific solvent-solute interactions that can alter conformational equilibrium. | modgraph.co.uk |

| Nucleoside Radicals | Water | Promotes specific conformations via intermolecular hydrogen bonding. | Solvent can stabilize conformers that might otherwise be less favorable. | acs.org |

Mechanistic Reactivity Studies of Cyclooctane 1,5 Diol

Functional Group Transformations at Hydroxyl Centers

The two hydroxyl groups of cyclooctane-1,5-diol are the primary sites for functional group transformations, enabling the synthesis of other important cyclooctane (B165968) derivatives.

The secondary alcohol functionalities in this compound can be oxidized to yield the corresponding ketone, cyclooctane-1,5-dione. mdpi.com This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired reaction conditions and tolerance for other functional groups. chemistryviews.org

Common methods include the use of chromium-based reagents like chromic acid (H₂CrO₄), often prepared in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent). libretexts.orglumenlearning.com Milder alternatives such as pyridinium (B92312) chlorochromate (PCC) and Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) are also effective and can be advantageous when dealing with sensitive substrates. chemistryviews.orglumenlearning.com The oxidation stops at the ketone stage because further oxidation of ketones is generally not possible without breaking carbon-carbon bonds. chemguide.co.uk Cyclooctane-1,5-dione is a key intermediate for synthesizing other complex structures, including spirocyclic bis(oxiranes). mdpi.com

| Oxidizing Agent/System | Common Name | Description |

|---|---|---|

| CrO₃ / H₂SO₄ / Acetone | Jones Oxidation | A strong oxidizing agent that converts secondary alcohols to ketones. libretexts.orglumenlearning.com |

| Pyridinium Chlorochromate (C₅H₅NH[CrO₃Cl]) | PCC | A milder chromium-based reagent, used in anhydrous solvents like dichloromethane. lumenlearning.com |

| (COCl)₂ / DMSO, then Et₃N | Swern Oxidation | A chromium-free oxidation that operates at low temperatures. chemistryviews.orglumenlearning.com |

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Acidified Dichromate | A classic, strong oxidizing agent where the orange Cr₂O₇²⁻ is reduced to green Cr³⁺. chemguide.co.uksavemyexams.com |

Deoxydehydration (DODH) is a reaction that transforms a vicinal diol (a 1,2-diol) into an alkene. researchgate.netroyalsocietypublishing.org This process is effectively a deoxygenation combined with dehydration. The reaction is typically catalyzed by a high-valent metal-oxo complex, such as those of rhenium, molybdenum, or vanadium, in the presence of a sacrificial reductant like a phosphine (B1218219) or an alcohol. royalsocietypublishing.orgacs.orgrsc.org The general mechanism involves the condensation of the diol onto the metal center, followed by reduction of the metal-diolate intermediate, and finally, extrusion of the olefin to regenerate the catalyst. researchgate.netroyalsocietypublishing.org

While most DODH research focuses on 1,2-diols, the concept can be extended to other polyols. royalsocietypublishing.orgresearchgate.net For a non-vicinal diol like this compound, a direct intramolecular elimination to a single cyclooctene (B146475) product is not straightforward. The reaction would likely proceed through more complex pathways, potentially involving multiple steps or leading to diene formation if both hydroxyl groups are eliminated. For instance, studies on the DODH of cyclooctane-1,2-diol have been reported, yielding cyclooctene. rsc.org The application to a 1,5-diol would represent a significant extension of this methodology, likely requiring tailored catalytic systems to control the reaction pathway.

Oxidation Reactions to Cyclooctanediones

Ring-Opening and Ring-Contraction Reactions

Under certain conditions, the cyclooctane ring itself can undergo cleavage or rearrangement to smaller ring systems.

Ring-opening reactions can be initiated from derivatives of this compound. For example, cyclooctane-1,5-dione (obtained from the oxidation of the diol) can be converted to the corresponding bis(oxirane). mdpi.com These spirocyclic bis(oxiranes) can then undergo nucleophilic ring-opening. Treatment with sodium azide (B81097), for instance, opens the oxirane rings to produce diazidodiols, which are versatile polyfunctional building blocks. mdpi.com In some stereoisomers, the ring-opening of one oxirane can be followed by an intramolecular attack from the second, leading to the formation of new polycyclic ether structures. mdpi.com

Regioselectivity and Stereoselectivity in Reactions of this compound

The regioselectivity and stereoselectivity of reactions involving the this compound scaffold are critical in determining the structure of the resulting products. The inherent flexibility and potential for transannular interactions in the eight-membered ring often lead to complex stereochemical outcomes. Research in this area has focused on understanding how the stereochemistry of the diol and the nature of the reagents influence the selectivity of various transformations.

Epoxide Ring-Opening Reactions

The opening of epoxide rings derived from cyclooctene precursors is a key strategy for introducing functionality, and the regioselectivity of this process is often influenced by conformational effects and the reaction conditions. In the synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid derivatives, the regioselective opening of an epoxide ring was investigated. beilstein-journals.org Treatment of an N-Boc-protected aminocyclooctene epoxide with reagents such as HCl(g) in methanol, NaHSO₄, or NH₄Cl in DMF led to the preferential formation of a five-membered lactone. beilstein-journals.org This regioselectivity is attributed to conformational effects within the cyclooctane ring system. beilstein-journals.org

Density-functional theory (DFT) computations have been employed to elucidate the mechanism and regioselectivity of such reactions. beilstein-journals.orgresearchgate.net For the intramolecular cyclization of a carboxylic acid onto an epoxide within a cyclooctane framework, calculations showed two possible pathways for the attack of the carboxyl group: formation of a five-membered lactone (path a) or a six-membered lactone (path b). beilstein-journals.org The calculations revealed that the formation of the five-membered lactone is a barrierless process with significantly more favorable reaction free energies compared to the formation of the six-membered lactone, which has a notable energy barrier. beilstein-journals.org

Table 1: Calculated Reaction Free Energies and Barriers for Lactone Formation

| Path | Product | Solvent | Reaction Free Energy (kcal mol⁻¹) | Barrier (kcal mol⁻¹) | Reference |

|---|---|---|---|---|---|

| a | Five-membered lactone | Methanol | -17.5 | barrierless | beilstein-journals.org |

| a | Five-membered lactone | Dichloromethane | -18.1 | barrierless | beilstein-journals.org |

| b | Six-membered lactone | Methanol | -9.5 | 14.5 | beilstein-journals.org |

| b | Six-membered lactone | Dichloromethane | -11.1 | 13.5 | beilstein-journals.org |

Reactions of Bis(oxiranes) with a Cyclooctane Core

The reactivity of spirocyclic bis(oxiranes) built upon a cyclooctane core demonstrates remarkable stereoselectivity. The reaction of these bis(oxiranes) with sodium azide is highly dependent on the relative orientation (cis or trans) of the oxirane moieties. nih.gov

Cis-diastereomers: Undergo independent ring-opening of the two oxirane rings, yielding diazidodiols. nih.gov

Trans-diastereomers: Engage in domino-like reactions that involve an intramolecular nucleophilic attack, leading to the formation of a new oxygen-containing ring. nih.gov This process results in the formation of polyfunctional compounds containing an oxabicyclo[3.3.1]nonane core. nih.gov

This stereodivergent reactivity highlights how the initial stereochemistry of the cyclooctane derivative dictates the reaction pathway and the final product architecture.

Hydroxylation and Related Reactions

The stereoselectivity of hydroxylation reactions on cyclooctene derivatives is influenced by the steric hindrance of existing substituents. For instance, in the synthesis of a diol from an N-Boc-protected aminocyclooctene ester using OsO₄/NMO, a single isomer was obtained. beilstein-journals.org The observed trans selectivity of the hydroxylation is attributed to the steric bulk of the Boc group, which directs the incoming reagent to the opposite face of the ring. beilstein-journals.org

Radical Cyclization to form Cyclooctanediols

Samarium diiodide (SmI₂)–H₂O-promoted radical cyclization of seven-membered lactones provides a route to substituted 1,4-cyclooctanediols. nih.gov This reaction proceeds via a 5-exo-trig radical cyclization. The diastereoselectivity of this process has been studied, revealing a preference for certain stereoisomers in the resulting cyclooctanediol products. nih.gov

Table 2: Diastereoselectivity in the Synthesis of 1,4-Cyclooctanediols

| Lactone Precursor | Product | Yield (%) | Diastereomeric Ratio | Reference |

|---|---|---|---|---|

| 1n | 2n | 55 | - | nih.gov |

| 1o | 2o | 62 | - | nih.gov |

Data for diastereomeric ratio for these specific examples was not provided in the source.

These studies collectively demonstrate that the regiochemical and stereochemical outcomes of reactions on the this compound framework and its precursors are governed by a combination of steric effects, conformational preferences of the eight-membered ring, and the specific reaction mechanism at play.

Spectroscopic Elucidation of Cyclooctane 1,5 Diol Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For cyclooctane-1,5-diol, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to analyze the chemical environment of each atom, providing information on the connectivity and stereochemistry of the molecule.

Proton NMR spectroscopy of this compound reveals the disposition of hydrogen atoms within the molecule. The chemical shifts, splitting patterns, and integration of the signals provide a detailed map of the proton environments.

In a study detailing the synthesis of cis-cyclooctane-1,5-diol, the ¹H NMR spectrum was recorded on a 400 MHz instrument using deuterated chloroform (B151607) (CDCl₃) as the solvent. rug.nl The resulting spectrum showed a series of multiplets corresponding to the methylene (B1212753) (CH₂) protons of the cyclooctane (B165968) ring. Specifically, the spectrum exhibited a multiplet in the range of δ 1.48-1.56 ppm, integrating to six protons, and another multiplet at δ 1.64-1.69 ppm, corresponding to four protons. rug.nl A further multiplet was observed between δ 1.86-1.96 ppm for two protons. rug.nl The protons attached to the carbons bearing the hydroxyl groups (CH-OH) appeared as a doublet at δ 3.91 ppm, while the hydroxyl (OH) protons themselves were observed as a broad singlet at δ 2.06 ppm. rug.nl The complexity of the methylene signals arises from the conformational flexibility of the eight-membered ring and the diastereotopic nature of the protons.

Table 1: ¹H NMR Spectroscopic Data for cis-Cyclooctane-1,5-diol

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.48-1.56 | m | 6H | CH₂ |

| 1.64-1.69 | m | 4H | CH₂ |

| 1.86-1.96 | m | 2H | CH₂ |

| 2.06 | br s | 2H | OH |

| 3.91 | d | 2H | CH-OH |

Source: University of Groningen rug.nl

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for cis-Cyclooctane-1,5-diol

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| 23.72 | CH₂ |

| 26.18 | CH₂ |

| 30.09 | CH₂ |

| 73.10 | C-OH |

Source: University of Groningen rug.nl

Proton NMR (1H NMR) for Environment Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique used to determine the precise molecular weight and elemental formula of a compound. It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy.

Computational Chemistry Approaches to Cyclooctane 1,5 Diol Systems

Quantum Mechanical (QM) Calculations for Conformational Analysis

Quantum mechanics forms the basis for a variety of computational methods used to predict the properties of molecules. For cyclooctane-1,5-diol, these calculations are essential for identifying stable conformations and determining their relative energies.

Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost and accuracy, making it well-suited for the conformational analysis of medium-sized organic molecules. DFT calculations are employed to locate the stationary points on the potential energy surface, which correspond to stable conformers (energy minima) and the transition states that connect them.

For this compound, computational studies have identified several low-energy conformations. researchgate.net The relative stability of these conformers is dictated by a delicate balance of ring strain and intramolecular interactions, particularly hydrogen bonding between the two hydroxyl groups. A computational study identified three key conformers, denoted Ia, Ib, and Ic. researchgate.net In conformer Ic, both hydroxyl groups participate in intramolecular hydrogen bonding, leading to it being the global energy minimum in the gas phase. researchgate.net It is more stable than conformer Ib by a narrow margin of 0.3 kcal/mol and approximately 1.3 kcal/mol lower in energy than conformer Ia. researchgate.net The general procedure for such an analysis often involves an initial conformational search using a less computationally intensive method like a molecular mechanics force field, followed by geometry optimization of the low-energy candidates using a DFT method, such as the B3LYP functional with a Pople-style basis set (e.g., 6-31G(d,p)). researchgate.net

Table 1: Calculated Relative Energies of Gas-Phase this compound Conformers This table summarizes the relative stability of different computed conformers of this compound in the gas phase, as determined by quantum mechanical calculations.

| Conformer | Key Features | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| Ia | - | 1.3 | researchgate.net |

| Ib | - | 0.3 | researchgate.net |

| Ic | Global minimum; features intramolecular H-bonding | 0.0 | researchgate.net |

For a more accurate determination of molecular geometries and energies, higher-level ab initio methods can be employed. These methods are based on solving the Schrödinger equation without the empirical parameterization inherent to some other approaches.

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common choice for including dynamic electron correlation, which is neglected in the Hartree-Fock (HF) method. ucsb.edu MP2 calculations can provide highly accurate geometries and are often used with correlation-consistent basis sets like cc-pVTZ. ucsb.edunih.gov

Coupled-Cluster theory, especially with single, double, and perturbative triple excitations (CCSD(T)), is considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies. ucsb.edunih.gov Due to its significant computational expense, CCSD(T) is often used to perform single-point energy calculations on geometries that have been optimized at a lower level of theory, such as DFT or MP2. nih.gov This approach, often denoted as CCSD(T)//DFT or CCSD(T)//MP2, provides a highly refined energy ranking of the different conformers of a molecule like this compound.

Density Functional Theory (DFT) for Energy Minima and Conformation

Molecular Dynamics Simulations for Dynamic Behavior

While QM calculations are excellent for identifying static energy minima, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. nih.gov

For a flexible molecule like this compound, MD simulations can illustrate the transitions between various chair, boat, and twist conformations. nih.gov By simulating the molecule over a period of nanoseconds or longer, it is possible to map out the free energy landscape and identify the most populated conformational states and the pathways for interconversion between them. nih.gov These simulations are crucial for understanding how the molecule behaves in a solution or at physiological temperatures, providing insights beyond the 0 K picture of gas-phase QM calculations. nih.gov

Correlation between Computational Predictions and Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, this involves comparing the predicted conformational preferences with those observed in the solid state through techniques like X-ray crystallography.

Research has focused on correlating the computationally derived gas-phase energy minimum conformation of this compound with the conformation observed in its crystal structure. researchgate.net Such comparisons are vital for understanding the influence of intermolecular forces, such as hydrogen bonding, on molecular conformation in the condensed phase. researchgate.net

There can be significant differences between the lowest energy conformation of a molecule in the gas phase and the conformation it adopts in a crystal. In the gas phase, the structure is determined solely by intramolecular forces. In a crystal, the conformation is also influenced by intermolecular interactions with neighboring molecules, which can stabilize a conformer that is not the global minimum in the gas phase. diva-portal.org

For this compound, the global energy minimum in the gas phase is a structure that is stabilized by intramolecular hydrogen bonds. researchgate.net However, in the solid state, the formation of a network of intermolecular hydrogen bonds can dictate a different ring conformation. researchgate.net The ability of hydrogen bonds to govern the self-assembly process and the final molecular conformation in the crystal lattice is a well-established principle. researchgate.net Therefore, the experimentally observed crystal structure may not correspond to the computationally predicted gas-phase global minimum, highlighting the critical role of the crystalline environment in determining molecular structure. gerit-brandenburg.de

Advanced Applications and Functionalization of Cyclooctane 1,5 Diol

Monomer in Polymer Synthesisontosight.ai

Cyclooctane-1,5-diol serves as a monomer in the synthesis of various polymers, contributing unique properties to the resulting materials. ontosight.ai Its cyclic structure and the presence of two hydroxyl groups allow for its incorporation into polymer chains, influencing their mechanical and thermal characteristics.

Synthesis of Polyesters and Polyurethanesontosight.ai

This compound is utilized as a monomer in the production of polyesters and polyurethanes. ontosight.ai In polyester (B1180765) synthesis, the diol reacts with dicarboxylic acids or their derivatives. The rigid and bulky nature of the cyclooctane (B165968) ring can affect the polymer's crystallinity and thermal properties. For instance, the inclusion of cyclic monomers like this compound can lead to polyesters with higher glass transition temperatures compared to those made with linear diols. rsc.org

In the synthesis of polyurethanes, this compound reacts with diisocyanates. ontosight.airsc.org The structure of the diol influences the properties of the resulting polyurethane. The process typically involves a two-step procedure where a prepolymer is first formed, which then reacts with a chain extender, such as a short-chain diol, to create the final polymer. polymersource.caresearchgate.net

Impact on Polymer Mechanical Properties and Thermal Stabilityontosight.ai

The incorporation of this compound into polymer backbones can significantly enhance the mechanical properties and thermal stability of the materials. ontosight.ai The rigid cyclic structure of the diol can increase the stiffness and strength of the resulting polymers.

The thermal stability of polymers, such as their decomposition temperature, can also be improved. For example, polyesters synthesized with cyclic diols have shown higher decomposition temperatures compared to their linear counterparts. rsc.org The glass transition temperature (Tg), a key indicator of a polymer's thermal properties, is also influenced by the diol's structure. rsc.orgnih.gov

| Polymer Type | Monomers Used with this compound | Resulting Polymer Properties |

| Polyesters | Dicarboxylic acids (e.g., Adipic acid, Terephthalic acid) | Increased glass transition temperature, enhanced thermal stability. rsc.orgrsc.org |

| Polyurethanes | Diisocyanates (e.g., Methylene (B1212753) diphenyl diisocyanate (MDI)) | Improved mechanical strength and stiffness. ontosight.airsc.org |

Precursor and Building Block in Organic Synthesisontosight.aibenchchem.com

With its two hydroxyl groups and a cyclooctane ring, this compound is a versatile building block for creating more complex molecules. guidechem.com

Intermediate in Pharmaceutical Synthesisontosight.ai

The distinct ring structure of this compound makes it a useful intermediate in the synthesis of certain pharmaceutical compounds. ontosight.ai Its derivatives are being explored for their potential as bioactive compounds. For example, it has been used in the synthesis of cis-1,5-diaminocyclooctane. sigmaaldrich.comlookchem.com The unique conformation of the cyclooctane ring can be crucial for the biological activity of the final drug molecule. Research into its derivatives has shown potential for antimicrobial and anti-inflammatory properties.

Building Blocks for Agrochemicals and Fragrance Compoundsbenchchem.com

This compound and its derivatives serve as precursors in the synthesis of agrochemicals and fragrance compounds. guidechem.com In the fragrance industry, substituted cyclooctene (B146475) derivatives, which can be synthesized from this compound, are known to possess a range of odor notes, including floral, green, and woody scents. google.com The structure of the cyclooctane ring is a key determinant of the final scent profile.

Ligand Design in Catalysisguidechem.combenchchem.com

This compound and its derivatives are utilized in the design of ligands for transition metal catalysts. guidechem.com The diol can be a precursor to chiral ligands that are essential in asymmetric catalysis, where the selective production of one enantiomer of a chiral molecule is desired. acs.org The ability of cyclooctane-based ligands to form stable complexes with metal ions is a key aspect of their function in catalysis. guidechem.com These ligands have been explored in various catalytic reactions, including C-H functionalization and epoxidation reactions. acs.orgrsc.org For instance, chiral COD (cyclooctadiene) ligands, which can be derived from this compound, have shown significant promise in asymmetric catalysis. acs.org Furthermore, triazole derivatives of cyclooctane have been investigated as effective ligands in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. researchgate.netmdpi.com

| Application Area | Specific Use of this compound | Research Finding |

| Pharmaceutical Synthesis | Intermediate for bioactive compounds | Derivatives show potential antimicrobial and anti-inflammatory properties. Used to synthesize cis-1,5-diaminocyclooctane. sigmaaldrich.comlookchem.com |

| Agrochemicals | Precursor for active ingredients | Serves as a versatile building block for various agrochemical compounds. guidechem.com |

| Fragrance Compounds | Precursor for fragrance molecules | Substituted cyclooctene derivatives impart floral, green, and woody notes. google.com |

| Catalysis | Precursor for chiral ligands | Chiral COD ligands derived from it are effective in asymmetric catalysis. acs.org Triazole derivatives act as ligands in CuAAC reactions. researchgate.netmdpi.com |

Role in Transition Metal-Catalyzed Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))

This compound has been successfully utilized as a scaffold for creating effective ligands in transition metal-catalyzed reactions, most notably in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".

Researchers have synthesized a series of hydroxyalkyl-1,2,3-triazoles that feature a cyclooctane core. These were prepared via the cycloaddition of individual diastereomers of azidoalcohols or diazidodiols, derived from this compound precursors, with phenylacetylene. These resulting triazole-functionalized cyclooctane derivatives were then investigated for their efficacy as ligands in the CuAAC reaction between benzyl (B1604629) azide (B81097) and various acetylenes.

The study found that the synthesized compounds could effectively act as ligands for the CuAAC reaction. Specifically, 1-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]cyclooctanol, a derivative, proved to be an efficient ligand for these processes. The function of such ligands is to stabilize the active Cu(I) oxidation state, prevent the formation of inactive copper complexes, and modulate the electronic properties of the metal center, thereby accelerating the catalytic cycle. The presence of the hydroxyl group and the cyclooctane framework in these ligands provides a specific steric and electronic environment that influences the catalytic efficiency.

| Ligand Precursor (Diol) | Reaction | Catalyst System | Findings |

| cis- and trans-1,5-diazido-cyclooctane-1,5-diol | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(OAc)₂·H₂O, Sodium Ascorbate | The resulting bis(triazole) cyclooctanediol derivatives demonstrated the ability to act as ligands, facilitating the cycloaddition reaction. |

| Azidoalcohols from cyclooctane derivatives | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(OAc)₂·H₂O, Sodium Ascorbate | The synthesized hydroxyalkyltriazoles containing the cyclooctane core were shown to be effective ligands for the CuAAC of benzyl azide with acetylenes. |

Supramolecular Chemistry and Crystal Engineering

The specific arrangement of hydroxyl groups on the flexible cyclooctane ring makes this compound an interesting candidate for studies in supramolecular chemistry and crystal engineering, where non-covalent interactions are used to construct ordered solid-state architectures.

Hydrogen bonding is a primary tool for directing the self-assembly of molecules into predictable supramolecular structures. While detailed crystallographic studies focusing specifically on the hydrogen-bond-directed self-assembly of this compound are limited, research on closely related bicyclic diol isomers provides significant insight.

Studies on the co-crystal of bicyclo[3.3.0]octane-endo-3,endo-7-diol and bicyclo[3.3.0]octane-endo-3,exo-7-diol reveal that the hydroxyl groups direct the assembly into a three-dimensional hydrogen-bonded network. researchgate.netiucr.org In these structures, individual diol hydroxy groups associate around a pseudo-threefold screw axis, demonstrating how specific geometric arrangements of hydrogen bond donors and acceptors can lead to complex and ordered assemblies. researchgate.net Although these molecules are achiral, they form helical hydrogen-bonding patterns. The crystal structure of the cis-isomer of this compound has been reported, but a detailed analysis of its self-assembly behavior in comparison to these bicyclic analogues has not been fully explored. iucr.org

Co-crystals are multi-component crystalline solids where components interact via non-covalent bonds, such as hydrogen bonding. iucr.org This strategy is widely used to modify the physicochemical properties of materials. The formation of co-crystals involving diols can lead to the generation of helical supramolecular structures.

Research on bicyclo[3.3.0]octane-diol isomers has shown their ability to form co-crystals, for example with hydroquinone, that assemble into threefold helical structures stabilized by hydroxy hydrogen bonds. iucr.org This hydrogen-bonding connectivity has been identified as a versatile supramolecular network present in several other diol co-crystal systems. researchgate.netiucr.org Based on these findings, it has been predicted that this compound could behave similarly, potentially forming analogous co-crystals and helical networks. researchgate.netiucr.orgiucr.org However, experimental studies to confirm the co-crystal formation of this compound and characterize its resulting helical architectures are not yet available in the reviewed literature. This remains a prospective area for research in crystal engineering.

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Novel, Sustainable Synthetic Pathways

The development of environmentally benign and efficient methods for synthesizing cyclooctane-1,5-diol is a primary area of future research. Traditional chemical syntheses often rely on harsh reagents and conditions. Modern approaches are increasingly focused on green chemistry principles, including the use of renewable feedstocks and biocatalysis.

One promising sustainable route involves the biocatalytic conversion of cycloalkanes. Recent studies have demonstrated the potential of engineered Escherichia coli strains to convert cycloalkanes into dicarboxylic acids through β-oxidation pathways. These dicarboxylic acids can then be readily reduced to the corresponding diols, including this compound. While this method is advantageous for its use of mild conditions and avoidance of toxic chemicals, challenges related to volumetric productivity and scalability currently hinder its industrial application. Further research in metabolic engineering and fermentation optimization is crucial to enhancing the efficiency of this biosynthetic route.

Chemoenzymatic strategies also present a powerful approach for the synthesis of chiral cyclooctane (B165968) diols. researchgate.netacs.org These methods combine the selectivity of enzymatic reactions with the versatility of chemical synthesis. For instance, the kinetic resolution of racemic diols using lipases can yield enantiomerically pure stereoisomers, which are valuable building blocks for pharmaceuticals and other fine chemicals. nih.gov The development of robust and highly selective enzymes through directed evolution and protein engineering will be instrumental in advancing these chemoenzymatic syntheses.

Another avenue for sustainable synthesis is the utilization of renewable starting materials. The synthesis of this compound from α-pinene, a renewable resource derived from pine trees, has been reported. biosynth.com Further exploration of synthetic pathways from other abundant natural products could provide more sustainable alternatives to petroleum-based feedstocks.

Development of Highly Selective Catalytic Systems

The development of highly selective catalytic systems is paramount for controlling the stereochemistry of this compound and for its efficient conversion into high-value products. The stereoisomers of this compound, such as the cis and trans forms, can lead to materials with distinct properties. ontosight.ai

Homogeneous manganese catalysts have shown promise in the synthesis of substituted cycloalkanes from diols and secondary alcohols or ketones. acs.org These earth-abundant metal catalysts offer an atom-economical approach with water as the primary byproduct. sci-hub.se Future research could focus on adapting these catalytic systems for the selective synthesis of specific this compound isomers or for the direct conversion of this compound into complex cyclic structures.

In the realm of asymmetric catalysis, the development of chiral catalysts for the stereoselective functionalization of cyclooctadiene, a precursor to this compound, is a significant area of interest. Rhodium-catalyzed allylic C-H functionalization of cyclooctadiene has been shown to produce chiral C2-symmetric derivatives with high enantioselectivity. acs.org These derivatives can serve as chiral ligands or be converted into optically active cyclooctane-1,5-diols.

Furthermore, the catalytic epoxidation and dihydroxylation of cyclooctene (B146475) are key reactions for accessing this compound and its derivatives. researchgate.netmdpi.com Research into highly selective and recyclable catalysts, such as polymer-supported Schiff base complexes and polyoxometalates, is ongoing. researchgate.net The goal is to achieve high conversions and selectivities under mild, environmentally friendly conditions. The use of copper-based catalysts in reactions involving cyclooctane derivatives, such as in the synthesis of triazoles, also highlights the potential for developing new catalytic applications for this versatile scaffold. mdpi.com

Elucidation of Complex Reaction Mechanisms and Stereochemical Control

A deeper understanding of the reaction mechanisms involving this compound and its precursors is crucial for achieving precise control over product formation and stereochemistry. The flexible conformation of the eight-membered ring introduces a layer of complexity not present in smaller ring systems.

The oxidative cleavage of cyclooctene to form cyclooctane-1,5-dicarboxylic acid, a direct precursor to the diol, proceeds through a multi-step mechanism involving epoxidation, hydrolysis, and further oxidation. Competing pathways, such as Baeyer-Villiger oxidation, can lead to byproducts. Detailed mechanistic studies, aided by computational modeling, can provide insights into how to modulate reaction conditions to favor the desired product.

Stereochemical control is a central theme in the chemistry of cyclooctane derivatives. The synthesis of aminocyclooctanetriols from cis,cis-1,3-cyclooctadiene, for example, demonstrates how the stereochemistry of the starting material and the sequence of reactions can be used to produce specific stereoisomers. beilstein-journals.orgresearchgate.net The formation of a cyclic sulfate (B86663) intermediate allows for stereospecific nucleophilic attack, highlighting the importance of intermediate structures in directing the stereochemical outcome. beilstein-journals.orgresearchgate.net The stereochemistry of the cyclooctane ring can also influence the reactivity of functional groups, as seen in the different reaction pathways of cis and trans bis(oxiranes). mdpi.com

Future research should focus on employing advanced spectroscopic techniques and computational methods to elucidate the transition states and reaction intermediates in these complex transformations. This knowledge will be invaluable for the rational design of catalysts and reaction conditions that allow for the selective synthesis of any desired stereoisomer of this compound and its derivatives.

Design of New Materials with Tailored Functional Properties

The unique cyclic structure of this compound makes it an attractive monomer for the synthesis of novel polymers with tailored properties. ontosight.ai The incorporation of this cycloaliphatic diol into polymer backbones can significantly influence the material's thermal stability, mechanical properties, and other functional characteristics. ontosight.ai

In polyester (B1180765) and polyurethane synthesis, for example, the rigid and non-planar structure of the cyclooctane ring can disrupt polymer chain packing, leading to materials with lower crystallinity, improved flexibility, and enhanced solubility. Conversely, the rigidity of the ring can also contribute to a higher glass transition temperature and improved thermal stability compared to polymers derived from linear diols.

Future research in this area will focus on the systematic investigation of the structure-property relationships in polymers containing this compound. By varying the stereochemistry of the diol (cis vs. trans) and copolymerizing it with other monomers, a wide range of materials with precisely controlled properties can be designed. For example, polyesters derived from cis-cyclooctane-1,5-diol may exhibit different mechanical and thermal properties compared to those derived from the trans-isomer due to differences in chain conformation and packing.

The development of functional materials from this compound also presents exciting opportunities. The diol can be used to create biodegradable polymers for biomedical applications or high-performance coatings and adhesives. ontosight.ai The synthesis of functional derivatives of this compound, such as those containing azido (B1232118) groups, opens up possibilities for creating cross-linked materials or for surface functionalization through click chemistry. mdpi.com

Q & A

Q. What synthetic methodologies are currently established for cyclooctane-1,5-diol?

this compound can be synthesized via the reduction of cyclooctane-1,5-diones, as demonstrated in transannular ring-closure reactions. This method leverages catalytic hydrogenation or metal-mediated reductions to achieve the diol structure. Key conditions include solvent selection (e.g., ethanol or THF) and temperature control to optimize yield and stereochemical outcomes .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry and hydrogen-bonding patterns. High-Performance Liquid Chromatography (HPLC) ensures purity, while mass spectrometry (MS) validates molecular weight. Computational tools, such as QSPR modeling, can predict physicochemical properties .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, protocols for structurally similar diols (e.g., pentane-1,5-diol) advise using gloves, eye protection, and ventilation. First-aid measures for accidental exposure include rinsing with water and consulting a physician .

Advanced Research Questions

Q. How does the conformational flexibility of this compound influence its reactivity in transannular reactions?

The eight-membered ring's chair-boat conformers dictate the spatial proximity of hydroxyl groups, affecting intramolecular hydrogen bonding and reaction pathways. Studies on analogous diols suggest that steric strain in certain conformers accelerates cyclization but may reduce regioselectivity .

Q. What experimental strategies can resolve contradictions in catalytic activity data for this compound?

Discrepancies may arise from solvent polarity, catalyst loading, or impurities. Systematic studies varying these parameters, combined with kinetic profiling (e.g., Arrhenius plots), can isolate contributing factors. Referencing studies on pentane-1,5-diol’s antimicrobial activity, where inoculum size significantly altered MIC values, highlights the importance of controlled variables .

Q. How can computational modeling enhance the design of this compound derivatives for stereoselective synthesis?

Density Functional Theory (DFT) calculations predict transition states and energy barriers for diastereomeric pathways. Molecular dynamics simulations can model solvent interactions, aiding in rational solvent selection. For example, QSPR models for octane-2,5-diol stereoisomers correlate molecular descriptors with solubility and reactivity .

Methodological Notes

- Data Contradiction Analysis : When conflicting results arise (e.g., variable reaction yields), cross-validate experimental conditions (e.g., catalyst purity via ICP-MS) and employ statistical tools like ANOVA to identify outliers .

- Stereochemical Control : Use chiral chromatography or asymmetric catalysis to isolate enantiomers. Circular Dichroism (CD) spectroscopy can confirm absolute configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.